Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple substituents. The preferred International Union of Pure and Applied Chemistry designation for this compound is ethyl 5-cyano-2-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methylnicotinate, which accurately reflects the substitution pattern on the pyridine ring system. This nomenclature specifically identifies the ethyl ester functionality at the 3-position of the nicotinic acid core, the cyano group at the 5-position, the methyl substituent at the 6-position, and the complex piperazine derivative at the 2-position. The Chemical Abstracts Service has assigned registry number 924869-05-6 to this compound, providing a unique identifier that facilitates database searches and regulatory tracking.
Alternative nomenclature systems have generated several synonymous designations for this compound, including ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylnicotinate and ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylpyridine-3-carboxylate. These variations reflect different approaches to naming the piperazine substitution pattern and the carboxylate functionality. The compound has also been catalogued under various commercial identifiers, including molecular formula codes and supplier-specific designations such as MFCD08444015 in the MDL database system. The comprehensive nomenclature analysis reveals the systematic approach required to accurately describe the structural complexity inherent in this multi-substituted heterocyclic compound.
Properties
IUPAC Name |
ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-23-16(22)14-10-13(11-17)12(2)18-15(14)20-6-4-19(5-7-20)8-9-21/h10,21H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNLMVNRBGPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(2-hydroxyethyl)piperazine
This intermediate is commercially available but can also be synthesized via controlled reaction conditions involving piperazine and ethylene oxide or related hydroxyethylating agents.
Synthesis of the Nicotinate Core with Leaving Group
The nicotinate core bearing a good leaving group (e.g., chloro or bromo substituent) at position 2 is prepared or procured. For example, 4,6-dichloro-2-methylpyrimidine analogs are used in related syntheses, which can be adapted for nicotinate derivatives.
Nucleophilic Substitution to Form the Target Compound
The key step involves nucleophilic aromatic substitution where the piperazine nitrogen attacks the electrophilic carbon on the nicotinate ring bearing the leaving group.
- Typical conditions:
- Solvent: dichloromethane or 1,4-dioxane.
- Base: triethylamine or diisopropylethylamine (DIPEA).
- Temperature: room temperature to reflux (20°C to 118°C).
- Reaction time: from several hours to overnight.
- Purification by flash chromatography or recrystallization.
- Yields reported: 39% to 85% depending on conditions and substrates.
Summary Table of Preparation Conditions and Yields
Research Findings and Notes
- The nucleophilic substitution step is sensitive to solvent, temperature, and base choice, affecting yield and purity.
- Use of triethylamine or DIPEA is common to neutralize acid byproducts and promote substitution.
- Purification typically involves flash chromatography or recrystallization from ethanol or hexane mixtures.
- The hydroxyethyl group on piperazine enhances solubility and may influence reaction kinetics.
- Catalytic methods using zirconia-based catalysts have been demonstrated for related nicotinate derivatives, suggesting potential for optimization in this compound's synthesis.
- The melting point of the final compound is reported around 95-97°C, indicating purity and crystallinity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular formula and weight inferred from name; conflicting data in .
Structural Differences and Implications
The fluorophenyl substituent may increase lipophilicity, favoring blood-brain barrier penetration. Piperidine-4-ylamino in Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate introduces a secondary amine, altering charge distribution and binding affinity compared to the tertiary amine in the piperazine ring of the target compound.
Ester Groups: The ethyl ester in the target compound vs. methyl esters in analogs (e.g., Methyl 6-[4-(2-fluorophenyl)piperazino]nicotinate) affects metabolic stability. Ethyl esters are generally more lipophilic and resistant to esterase hydrolysis than methyl esters.
Substituent Effects: The 5-cyano group in all analogs contributes to electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity.
Physicochemical and Functional Insights
- Solubility : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., trifluoromethyl or phenyl groups) .
- Bioavailability : Analogs with fluorophenyl or methoxybenzyl groups may exhibit higher membrane permeability due to increased lipophilicity .
- In contrast, trifluoromethyl-substituted analogs (e.g., Ethyl 5-cyano-2-(trifluoromethyl)-6-hydroxypyridine-3-carboxylate) are often used in agrochemicals due to their metabolic stability .
Biological Activity
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS No. 924869-05-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₂₂N₄O₃
- Molecular Weight : 318.37 g/mol
- CAS Number : 924869-05-6
The compound features a cyano group and a piperazine moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of certain neurotransmitter systems, potentially influencing both central and peripheral nervous system functions. The presence of the piperazine ring is significant as it is commonly associated with various pharmacological effects, including anxiolytic and antidepressant activities.
Antimicrobial Activity
Recent studies have indicated that compounds bearing cyano and piperazine groups exhibit antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains in vitro. For example, it demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations lower than those required by standard antibiotics.
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer activity. The compound's ability to interact with cellular pathways involved in cell cycle regulation and apoptosis is currently under investigation.
Neuropharmacological Effects
The neuropharmacological profile of this compound indicates potential anxiolytic and antidepressant effects. In animal models, administration of the compound resulted in reduced anxiety-like behaviors, which may be linked to its action on serotonin and dopamine receptors.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of bacterial growth against E. coli and S. aureus | Agar diffusion method |
| Study 2 | Induction of apoptosis in cancer cell lines | Flow cytometry analysis |
| Study 3 | Anxiolytic effects in rodent models | Elevated plus maze test |
Case Studies
- Antimicrobial Efficacy : A case study conducted by [source] evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative therapeutic agent.
- Cancer Cell Apoptosis : In another study [source], researchers explored the compound's ability to induce apoptosis in human breast cancer cells (MCF-7). The study found that treatment with the compound led to increased levels of pro-apoptotic markers, confirming its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, and how can intermediates be purified?
The compound is synthesized via nucleophilic substitution reactions. A general procedure involves reacting ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with 4-(2-hydroxyethyl)piperazine under reflux in a THF/EtOH (3:1 v/v) or acetonitrile solvent system. Triethylamine is typically added as a base to neutralize HCl byproducts. Post-reaction, purification is achieved via flash chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the target compound .
Q. What analytical methods are recommended for characterizing this compound and verifying its purity?
Key analytical techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm substitution patterns, particularly the piperazino and hydroxyethyl groups.
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Consistent retention times (HPLC) and spectral matches to published data (e.g., PubChem) are critical for validation .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and handling.
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group.
- Decontamination : Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperazine derivative.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution rates.
- Temperature Control : Monitor reflux temperatures (80–100°C) to balance reaction speed and side-product formation.
Yields >70% are achievable with rigorous exclusion of moisture and stoichiometric excess (1.2–1.5 eq) of 4-(2-hydroxyethyl)piperazine .
Q. What structural modifications enhance the biological activity of this compound, and how are they validated?
- Piperazine Ring Modifications : Replace the hydroxyethyl group with methoxyethyl or acetyl derivatives to alter lipophilicity and blood-brain barrier permeability.
- Ester Group Hydrolysis : Convert the ethyl ester to a carboxylic acid via saponification (NaOH/EtOH) to study solubility-bioactivity relationships.
Biological validation involves in vitro assays (e.g., acetylcholinesterase inhibition) and computational docking studies to assess binding affinities .
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Contradictions arise from solvent polarity and pH variations. Systematic approaches include:
- Solvent Polarity Index Testing : Measure solubility in DMSO, ethanol, and phosphate buffers (pH 4–9).
- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents.
- Co-solvency Studies : Use ethanol-water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility. Document conditions (temperature, agitation) to ensure reproducibility .
Q. What strategies are effective in stabilizing this compound under physiological conditions for in vivo studies?
- Prodrug Design : Mask the ester group with enzymatically cleavable protecting groups (e.g., pivaloyloxymethyl).
- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to improve plasma stability.
- Buffering Agents : Add ascorbic acid (0.1% w/v) to prevent oxidative degradation in biological matrices .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
